hENT4-IN-1 Demonstrates 38-Fold Higher Potency for hENT4 Inhibition Compared to Dipyridamole
hENT4-IN-1 (Compound 30) exhibited an IC50 of 74.4 nM for inhibiting [3H]adenosine uptake via recombinant hENT4 stably expressed in PK15NTD cells, representing a 38-fold improvement in potency relative to the parent compound dipyridamole, which displayed an IC50 of 2.8 μM under identical assay conditions [1].
| Evidence Dimension | Inhibition of hENT4-mediated [3H]adenosine uptake |
|---|---|
| Target Compound Data | IC50 = 74.4 nM |
| Comparator Or Baseline | Dipyridamole, IC50 = 2.8 μM (2,800 nM) |
| Quantified Difference | Approximately 38-fold higher potency |
| Conditions | Recombinant hENT4 stably expressed in PK15NTD (nucleoside transporter deficient) cells; [3H]adenosine uptake assay |
Why This Matters
This quantifiable potency advantage ensures robust ENT4 inhibition at lower working concentrations, minimizing off-target effects and compound precipitation issues in cell-based assays.
- [1] Wang C, Lin W, Playa H, Sun S, Cameron K, Buolamwini JK. Dipyridamole analogs as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4). Biochem Pharmacol. 2013;86(11):1537-1546. View Source
